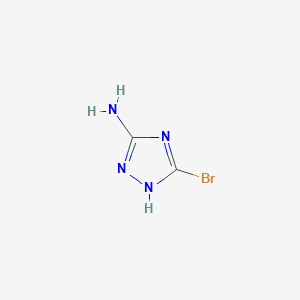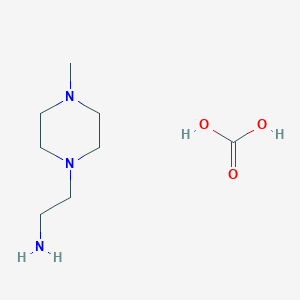
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a synthetic organic compound belonging to the benzoxazepine family. Known for its unique structure featuring an oxazepine ring fused with a benzene ring, this compound has garnered significant attention in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes: The synthesis of 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one typically involves multi-step reactions starting with readily available precursors
Reaction Conditions: Key steps often include:
Cyclization: : Carried out in the presence of a strong acid or base to promote the formation of the oxazepine ring.
Amidation: : Introducing the amino group using reagents like ammonia or primary amines under controlled temperature and pressure.
Methylation: : Using methylating agents like methyl iodide in the presence of a base to achieve the trimethyl substitution.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one undergoes several types of chemical reactions, including:
Oxidation: : Converting the dihydro structure to a more oxidized form using oxidizing agents like potassium permanganate.
Reduction: : Reducing any carbonyl or nitro groups present to alcohols or amines, respectively, using reducing agents like sodium borohydride.
Substitution: : The amino group can be substituted with various electrophiles to form derivatives.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Electrophiles for substitution: : Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed: Reactions involving this compound can lead to the formation of a variety of derivatives, including:
Oxidized benzoxazepines.
Reduced amines or alcohols.
Substituted benzoxazepines with functional groups like alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential effects on cellular pathways and gene expression.
Medicine: : Investigated for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: : Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one exerts its effects is often related to its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to:
Bind to active sites: : Modulating enzyme activity.
Interact with receptors: : Affecting cellular signaling pathways.
Cross biological membranes: : Facilitating its distribution within biological systems.
Comparison with Similar Compounds
When comparing 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one to other similar compounds, its unique features stand out:
Benzoxazepines: : Other members of this family may lack the specific amino and trimethyl groups, altering their chemical behavior and biological activity.
Derivatives: : Compounds like 8-amino-3,3,5-trimethyl-1,5-benzoxazepine without the oxazepinone ring differ in stability and reactivity.
8-amino-3,5-dimethyl-1,5-benzoxazepine.
3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4-one.
8-amino-3-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one.
This compound stands out for its specific substitution pattern and potential applications across various scientific disciplines. Its unique properties and reactivity make it a compound of significant interest.
Properties
IUPAC Name |
8-amino-3,3,5-trimethyl-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2)7-16-10-6-8(13)4-5-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMRYPCNRQZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)N)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Isopropylbenzo[d]thiazol-5-amine](/img/structure/B1439173.png)




![N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine](/img/structure/B1439184.png)

